molecular formula C14H11NO4S B6402253 2-(4-Methylthiophenyl)-4-nitrobenzoic acid CAS No. 1261966-66-8

2-(4-Methylthiophenyl)-4-nitrobenzoic acid

Cat. No.: B6402253
CAS No.: 1261966-66-8
M. Wt: 289.31 g/mol
InChI Key: CVWAQKUABALYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylthiophenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and a methylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Methylthiophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-Methylthiophenyl)-4-aminobenzoic acid.

    Oxidation: 2-(4-Methylsulfinylphenyl)-4-nitrobenzoic acid or 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid.

    Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

2-(4-Methylthiophenyl)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the methylthio group can interact with thiol-containing enzymes or proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylthiophenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylthio group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-11-5-2-9(3-6-11)13-8-10(15(18)19)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWAQKUABALYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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